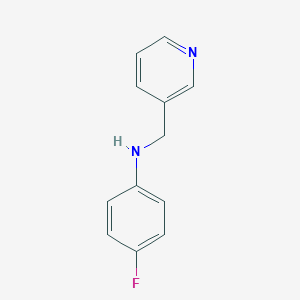

4-fluoro-N-(pyridin-3-ylmethyl)aniline

Description

Strategic Significance of Aniline (B41778) and Pyridine (B92270) Moieties as Chemical Scaffolds

The aniline moiety is a privileged scaffold in drug discovery and materials science. Its structural versatility and potential for diverse chemical modifications allow for the fine-tuning of a compound's pharmacological and physicochemical properties. google.com While prevalent in many successful drugs, the aniline core can sometimes present challenges related to metabolic instability or toxicity. google.comnist.gov This has led to strategic efforts to modify the aniline ring or its substituents to optimize its properties for specific applications. google.comnist.gov

Similarly, the pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental component in numerous natural products, including vitamins and alkaloids, and is integral to a vast number of pharmaceutical agents. sigmaaldrich.comparchem.com The incorporation of a pyridine moiety into a molecular structure can significantly enhance its biological activity, improve metabolic stability, increase solubility, and address issues related to protein binding. scbt.comaobchem.com The adaptability of the pyridine nucleus for structural modifications makes it a highly sought-after component in the design of new therapeutic agents. sigmaaldrich.combldpharm.com The combination of both aniline and pyridine scaffolds within a single molecule, as seen in 4-fluoro-N-(pyridin-3-ylmethyl)aniline , presents a compelling strategy for the exploration of new chemical space and the development of novel compounds with potentially valuable properties.

Overview of Research Trajectories for Fluorinated N-Alkylated Anilines

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. wikipedia.org Fluorine's high electronegativity can significantly influence the electronic properties of a molecule. nih.gov

N-alkylated anilines, where an alkyl group is attached to the nitrogen atom, are a common structural feature in many biologically active compounds. libretexts.org The combination of fluorination and N-alkylation in the aniline scaffold has been a productive area of research. For instance, compounds like 4-fluoro-N-methylaniline are utilized as building blocks in chemical synthesis. sigmaaldrich.com The research in this area often focuses on developing efficient synthetic methods for these compounds and evaluating their potential in various applications, including as intermediates for pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The study of fluorinated N-alkylated anilines continues to be an active field, driven by the quest for new molecules with enhanced performance characteristics. wikipedia.org

The specific compound, This compound , brings together these key structural features: a 4-fluorinated aniline ring and an N-alkylation with a pyridin-3-ylmethyl group. This unique combination makes it a subject of interest for further investigation within the broader context of medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUPPIKXBQWISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276903 | |

| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78675-95-3 | |

| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78675-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro N Pyridin 3 Ylmethyl Aniline

Established Synthetic Pathways for 4-fluoro-N-(pyridin-3-ylmethyl)aniline

The synthesis of this compound is primarily achieved through well-established reactions that form the core of modern organic synthesis. These methods provide reliable and versatile routes to the target molecule.

Reductive Amination Protocols in N-Alkylation of Anilines

Reductive amination stands out as a prominent and widely utilized method for the N-alkylation of anilines, including the synthesis of this compound. researchgate.netthermofishersci.in This one-pot reaction typically involves the condensation of an aniline (B41778) with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. researchgate.netrsc.org For the synthesis of the title compound, this involves the reaction of 4-fluoroaniline (B128567) with pyridine-3-carbaldehyde.

The process is valued for its operational simplicity and the frequent avoidance of isolating the intermediate imine. thermofishersci.in Various reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices. researchgate.netorganic-chemistry.org The choice of reducing agent and reaction conditions, including the use of acid catalysts to facilitate imine formation, can be tailored to the specific substrates to optimize yields and minimize side reactions. organic-chemistry.orgbohrium.com For instance, a stepwise procedure involving imine formation in methanol (B129727) followed by reduction with sodium borohydride has been developed to address issues of dialkylation that can occur with some aldehydes and primary amines. researchgate.net

Table 1: Key Reagents in Reductive Amination for this compound Synthesis

| Role | Reagent | Function |

| Amine Source | 4-fluoroaniline | Provides the aniline moiety. |

| Carbonyl Source | Pyridine-3-carbaldehyde | Provides the pyridin-3-ylmethyl group. |

| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reduces the intermediate imine to the final amine. |

| Catalyst (optional) | Acetic Acid | Catalyzes the formation of the imine intermediate. |

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile strategy for the formation of carbon-nitrogen (C-N) bonds. nih.govresearchgate.net This methodology has become a cornerstone in the synthesis of anilines and their derivatives. nih.gov The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, offering a direct route to N-aryl amines. nih.govresearchgate.net

In the context of synthesizing this compound, this could theoretically involve the coupling of 4-fluoroaniline with a 3-(halomethyl)pyridine or the coupling of 3-(aminomethyl)pyridine (B1677787) with a 4-fluoroaryl halide. The success of these reactions hinges on the selection of an appropriate palladium catalyst system, which typically consists of a palladium precursor and a specialized ligand. nih.govnih.gov The continual development of new ligands has expanded the scope and reliability of these reactions, allowing them to proceed under milder conditions and with a broader range of substrates. nih.gov While direct examples for the title compound are not prevalent in the provided results, the general applicability of this method to form C-N bonds makes it a highly relevant synthetic strategy. nih.govnih.gov

Multicomponent Reaction Approaches in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. acgpubs.orgresearchgate.net While a specific MCR for the direct synthesis of this compound is not detailed in the search results, the principles of MCRs are applicable to the synthesis of related pyridine (B92270) and aniline derivatives. acgpubs.orgnih.govnih.gov

For example, various MCRs have been developed for the synthesis of highly substituted pyridines, often involving the condensation of an aldehyde, a ketone, an active methylene (B1212753) compound, and an ammonium (B1175870) source. acgpubs.orgresearchgate.net These reactions are lauded for their operational simplicity, high atom economy, and the ability to generate structural diversity. acgpubs.org The development of a novel MCR could potentially provide a highly efficient, one-pot synthesis of this compound or its derivatives.

Advanced Synthetic Strategy Optimization and Mechanistic Insights

Beyond the established methods, ongoing research focuses on optimizing synthetic routes to be more efficient, selective, and environmentally benign.

Enantioselective Synthesis and Chiral Resolution Techniques

While this compound itself is not chiral, the principles of enantioselective synthesis are crucial when considering the synthesis of its chiral derivatives or when the molecule is a precursor to a chiral target. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For instance, enantioselective methods have been developed for the synthesis of fluorinated compounds, which are of high interest in medicinal chemistry. nih.govnih.gov These methods often involve catalytic processes that can create stereogenic centers with high enantioselectivity. nih.gov While specific applications to the title compound are not documented, the broader field of enantioselective synthesis provides the tools and methodologies that could be adapted for the preparation of chiral analogs of this compound.

Green Chemistry Approaches to N-(pyridin-3-ylmethyl)aniline Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.insphinxsai.com In the synthesis of N-(pyridin-3-ylmethyl)aniline derivatives, several green chemistry approaches have been explored. These include the use of environmentally benign solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of catalysts to improve efficiency and reduce waste. nih.govrasayanjournal.co.inijiras.com

For example, the synthesis of pyridine-based Schiff bases has been achieved using green solvents at ambient temperatures, resulting in high yields. ijiras.com Multicomponent reactions are also considered a green synthetic method due to their high atom economy and reduction of waste-generating steps. acgpubs.orgrasayanjournal.co.in These approaches offer more sustainable alternatives to traditional synthetic methods that often rely on hazardous solvents and reagents. rasayanjournal.co.in

Reaction Pathway Elucidation and Kinetic Control in Synthesis

The synthesis of this compound typically proceeds via nucleophilic substitution or reductive amination, where the precise reaction pathway and outcome can be governed by kinetic and thermodynamic factors. A common and efficient route involves the reductive amination of 4-fluoroaniline with pyridine-3-carboxaldehyde.

This reaction is generally performed in the presence of a reducing agent. The initial step is the formation of a Schiff base intermediate (an imine) from the condensation of the aniline and the aldehyde. This step is reversible and typically fast. The subsequent reduction of the imine to the secondary amine is the rate-determining step and is irreversible, driving the reaction to completion.

Kinetic control can be exerted by the choice of reducing agent and reaction conditions. Mild reducing agents, such as sodium borohydride (NaBH₄), are often employed. The reaction temperature is also a critical parameter; lower temperatures can favor the selective formation of the desired product and minimize side reactions. For instance, a related synthesis of N-(4-fluoroaniline)-2-hydroxy-N-isopropyl acetamide (B32628) involves a reduction step using iron powder in glacial acetic acid at elevated temperatures, indicating that reaction conditions are tailored to the specific substrates. google.com

An alternative pathway is the nucleophilic substitution of a suitable precursor, such as 3-(halomethyl)pyridine, with 4-fluoroaniline. The reaction rate is dependent on the nature of the leaving group (halide) and the solvent. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, thereby preventing the protonation of the amine nucleophile and shifting the equilibrium towards the product.

Derivatization and Functionalization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into those occurring on the 4-fluoroaniline moiety and those on the pyridin-3-ylmethyl moiety.

Modifications on the 4-Fluoroaniline Moiety

The 4-fluoroaniline ring can undergo various chemical transformations, primarily through electrophilic aromatic substitution or modification of the secondary amine.

Electrophilic Aromatic Substitution: The positions ortho and meta to the fluorine atom are potential sites for electrophilic substitution. The directing effects of the fluorine (ortho, para-directing but deactivating) and the secondary amine (ortho, para-directing and activating) group influence the regioselectivity of these reactions. For example, nitration of similar fluoroaniline (B8554772) structures has been reported. A patent describes the methylation of 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) in sulfuric acid, which demonstrates the feasibility of introducing substituents onto the ring. google.com

N-Alkylation/N-Acylation: The secondary amine can be further alkylated or acylated. For example, a synthetic method for N-(4-fluoroaniline)-2-hydroxy-N-isopropyl acetamide involves the reaction of an N-substituted 4-fluoroaniline intermediate with isopropyl bromide in the presence of sodium hydride. google.com This highlights a pathway to introduce further complexity at the nitrogen atom.

Table 1: Examples of Reactions on the 4-Fluoroaniline Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Methylation | Formaldehyde, Sulfuric Acid, 20-60°C | N-methyl-4-fluoro-3-nitroaniline google.com |

| Isopropylation | Isopropyl bromide, Sodium Hydride, Tetrahydrofuran | N-isopropyl-N-(4-fluorophenyl) derivative google.com |

Modifications on the Pyridin-3-ylmethyl Moiety

The pyridine ring is generally less susceptible to electrophilic substitution than the aniline ring but can be functionalized through various other methods.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring can be activated towards nucleophilic attack, particularly if additional electron-withdrawing groups are present or through the formation of an N-oxide. nih.govnih.govrsc.org A general strategy involves the introduction of a good leaving group, like a halogen, onto the pyridine ring, which can then be displaced by a nucleophile. For example, 3-substituted pyridines can undergo fluorination to form 2-fluoro-3-substituted pyridines, which are then substrates for SNAr reactions with various nucleophiles (alcohols, amines, etc.) under mild conditions. nih.gov

Lithiation: Directed ortho-metalation is a powerful tool for functionalizing pyridine rings. The lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-butyllithium occurs at the 4-position of the pyridine ring. researchgate.net The resulting organolithium species can then react with a range of electrophiles to introduce substituents at this position. researchgate.net

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring. A patented method describes the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt using sodium borohydride in the presence of zinc chloride to yield a piperidine derivative. google.com This type of transformation significantly alters the geometry and electronic properties of the molecule.

Table 2: Examples of Reactions on the Pyridine Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | 1. AgF₂ (Fluorination) 2. NuH, KOtBu, THF/DMF | 2-substituted-3-functionalized pyridine nih.gov |

| Directed Lithiation | t-BuLi, THF, -78°C; then Electrophile (E+) | 4-substituted-N-(pyridin-3-ylmethyl) derivative researchgate.net |

| Ring Reduction | NaBH₄, ZnCl₂ | 4-(piperidin-3-yl)aniline derivative google.com |

Synthesis and Characterization of Metal Complexes and Coordination Compounds

The nitrogen atoms in this compound, specifically the pyridine nitrogen and the secondary amine nitrogen, can act as donor atoms, allowing the molecule to function as a ligand in the formation of metal complexes.

The synthesis of such complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent, often an alcohol. The mixture is then heated under reflux to facilitate complex formation. nih.govresearchgate.netpsu.edu The resulting metal complexes precipitate from the solution and can be isolated by filtration. For instance, a general method for synthesizing complexes involves adding an ethanolic solution of a metal salt (e.g., Cu(II) acetate, Ni(II) acetate) to an ethanolic solution of the ligand in a 1:2 metal-to-ligand molar ratio and refluxing for several hours. nih.govresearchgate.netpsu.edu

The characterization of these coordination compounds relies on a combination of spectroscopic and analytical techniques:

FTIR Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bond of the amine upon complexation indicates their involvement in bonding with the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions of the metal ion are sensitive to the coordination environment.

NMR Spectroscopy (¹H and ¹³C): NMR spectra can confirm the structure of the ligand and show changes in the chemical shifts of protons and carbons near the coordination sites upon complexation.

Magnetic Susceptibility Measurements: These measurements help determine the geometry of the complex (e.g., tetrahedral vs. square planar) by providing information about the number of unpaired electrons on the metal center. nih.govresearchgate.net

Elemental Analysis: This provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.

A study on ruthenium complexes with a related polypyridyl ligand, 4-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline, demonstrated the synthesis of complexes with varying stoichiometries, such as [Ru(Cl)₃L1] and [Ru(L1)₂]Cl. researchgate.net This indicates that this compound could potentially form similar mono- or bis-ligand complexes with transition metals.

Table 3: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| FTIR Spectroscopy | Identification of metal-ligand coordination sites (N-H, C=N shifts) nih.govresearchgate.net |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry nih.govresearchgate.net |

| NMR Spectroscopy | Structural confirmation and changes in chemical shifts upon complexation nih.govresearchgate.net |

| Magnetic Susceptibility | Determination of magnetic moment and geometry of the complex nih.govresearchgate.net |

| Elemental Analysis | Stoichiometry of the metal complex researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic methods are indispensable for confirming the molecular structure of 4-fluoro-N-(pyridin-3-ylmethyl)aniline and probing its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the 4-fluorophenyl and pyridinyl rings, as well as the methylene (B1212753) and amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the pyridine (B92270) ring, and the electron-donating character of the amine group. The protons on the 4-fluorophenyl ring typically appear as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F couplings. The pyridinyl protons will show characteristic shifts and coupling patterns for a 3-substituted pyridine ring. The methylene protons adjacent to the nitrogen and the pyridine ring would likely appear as a singlet or a doublet if coupled to the amine proton. The amine proton itself may present as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the 4-fluorophenyl ring will show characteristic splittings due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The carbon attached directly to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substituents. The methylene carbon signal is expected in the aliphatic region of the spectrum. The carbons of the pyridine ring will have chemical shifts characteristic of a 3-substituted pyridine.

Conformational and Electronic Structure Studies: The rotational freedom around the C-N and C-C single bonds can lead to different conformations in solution. NMR studies, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred spatial arrangement of the aromatic rings. cdnsciencepub.com The electronic structure is reflected in the chemical shifts; for instance, the electron-withdrawing fluorine atom will deshield adjacent carbons and protons, while the amine nitrogen will have a shielding effect on the attached aromatic ring. ipb.pt The interplay of these electronic effects determines the precise chemical shifts observed in the spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyridine-H2, H6 | 8.4 - 8.6 | 147 - 150 | Downfield due to proximity to nitrogen. |

| Pyridine-H4 | 7.5 - 7.8 | 134 - 137 | |

| Pyridine-H5 | 7.2 - 7.4 | 123 - 126 | |

| 4-Fluorophenyl-H (ortho to F) | 6.8 - 7.1 | 115 - 117 (d, J(C,F) ≈ 22 Hz) | Shielded by the amine group and split by fluorine. |

| 4-Fluorophenyl-H (ortho to NH) | 6.6 - 6.9 | 114 - 116 (d, J(C,F) ≈ 8 Hz) | Shielded by the amine group. |

| Methylene (-CH₂-) | 4.3 - 4.6 | 45 - 50 | |

| Amine (-NH-) | 4.0 - 5.5 | - | Broad signal, position is solvent dependent. |

| Pyridine-C2, C6 | - | 147 - 150 | |

| Pyridine-C3 | - | 133 - 136 | |

| Pyridine-C4 | - | 134 - 137 | |

| Pyridine-C5 | - | 123 - 126 | |

| 4-Fluorophenyl-C (ipso to F) | - | 155 - 159 (d, J(C,F) ≈ 235 Hz) | Large C-F coupling constant. |

| 4-Fluorophenyl-C (ipso to NH) | - | 142 - 145 | |

| 4-Fluorophenyl-C (ortho to F) | - | 115 - 117 (d, J(C,F) ≈ 22 Hz) | |

| 4-Fluorophenyl-C (ortho to NH) | - | 114 - 116 (d, J(C,F) ≈ 8 Hz) |

Note: These are predicted values based on data for similar structures and are subject to solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₂H₁₁FN₂. scbt.com

Fragmentation Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 202. The fragmentation of N-benzyl aniline (B41778) derivatives often proceeds through characteristic pathways. libretexts.org A common fragmentation is the cleavage of the benzylic C-N bond. youtube.com In this case, cleavage of the bond between the methylene group and the aniline nitrogen would be a major fragmentation pathway. This can lead to the formation of a pyridin-3-ylmethyl cation ([C₆H₆N]⁺, m/z 92) or a tropylium-like ion, and a 4-fluoroaniline (B128567) radical. youtube.comnih.gov Another significant fragmentation pathway for aromatic amines is the loss of HCN from the pyridine ring or the aniline ring after rearrangement. miamioh.edu

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 202 | [C₁₂H₁₁FN₂]⁺ | Molecular Ion (M⁺) |

| 201 | [C₁₂H₁₀FN₂]⁺ | [M-H]⁺ |

| 111 | [C₆H₆FN]⁺ | 4-fluoroaniline cation radical |

| 92 | [C₆H₆N]⁺ | Pyridin-3-ylmethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl-type fragment) |

| 65 | [C₅H₅]⁺ | Loss of HCN from pyridinium (B92312) fragment |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds. The N-H stretching vibration of the secondary amine should appear in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are typically found in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration should give a band in the 1250-1350 cm⁻¹ range. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band in the 1100-1250 cm⁻¹ region. metu.edu.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong signals in the Raman spectrum. cdnsciencepub.com The symmetric stretching of the aromatic rings would be particularly Raman active. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350 - 3450 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FTIR, Raman |

| N-H Bend | 1500 - 1580 | FTIR |

| C-N Stretch | 1250 - 1350 | FTIR |

| C-F Stretch | 1100 - 1250 | FTIR |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

In the solid state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. These interactions govern the formation of the crystal lattice and can influence the physical properties of the material.

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This could lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or more complex networks. nih.gov

π-π Stacking: The aromatic nature of both the 4-fluorophenyl and pyridine rings suggests that π-π stacking interactions could play a significant role in the crystal packing. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings.

Mechanistic and Kinetic Investigations of 4 Fluoro N Pyridin 3 Ylmethyl Aniline Reactivity

Reaction Kinetics and Thermodynamic Parameters of 4-fluoro-N-(pyridin-3-ylmethyl)aniline Transformations

Kinetic studies on the transformations of this compound would likely focus on reactions involving the aniline (B41778) nitrogen, the aromatic rings, or the molecule's role as a ligand in coordination complexes. The presence of a fluorine atom and a pyridinylmethyl group introduces specific electronic and steric effects that would govern the rates and thermodynamic feasibility of its reactions.

For instance, in oxidation reactions, which are common for anilines, the reaction rate is sensitive to the nature of substituents on the aniline ring. In a study on the oxidation of meta-substituted anilines, it was observed that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. orientjchem.org Given that fluorine is an electron-withdrawing group, it would be expected to decrease the rate of oxidation of the aniline moiety in this compound compared to unsubstituted N-(pyridin-3-ylmethyl)aniline.

The thermodynamic parameters for such reactions, including activation enthalpy (ΔH), activation entropy (ΔS), and Gibbs free energy of activation (ΔG*), provide insight into the transition state and spontaneity of the reaction. For the oxidation of various meta-substituted anilines, negative entropy of activation values suggest the formation of a structured activated complex in the slow step of the reaction. orientjchem.org A similar trend would be anticipated for reactions involving this compound.

To illustrate the expected trends, the following interactive table presents kinetic and thermodynamic data from a study on the oxidation of meta-substituted anilines, which can serve as a proxy for understanding the influence of the fluoro-substituent.

Elucidation of Reaction Mechanisms in Chemical Transformations

The reaction mechanisms for this compound are expected to be diverse, reflecting the reactivity of its functional groups.

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho, para-director. chemistrysteps.com However, the fluorine atom at the para position deactivates the ring through its inductive effect and will direct incoming electrophiles to the ortho positions relative to the amino group. The bulky pyridinylmethyl group on the nitrogen may also influence the regioselectivity due to steric hindrance. wikipedia.orgnumberanalytics.com

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring, particularly when protonated or coordinated to a metal, can be susceptible to nucleophilic attack. The position of the nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient and thus potential sites for nucleophilic substitution.

Oxidation Reactions: The oxidation of the aniline moiety is likely to proceed via a mechanism involving the formation of a radical cation, followed by further reactions to yield products such as azoxybenzenes or polymeric materials. orientjchem.org The absence of free radical-induced polymerization of monomers like acrylonitrile (B1666552) in similar systems suggests that any radical intermediates are likely short-lived and react within a solvent cage. orientjchem.org

Reactions at the Nitrogen Center: The secondary amine nitrogen is nucleophilic and can participate in reactions such as acylation, alkylation, and formation of metal complexes. The basicity of this nitrogen will be influenced by the electronic effects of both the fluoro-substituted phenyl ring and the pyridinylmethyl group.

Electronic and Steric Effects on the Reactivity of this compound Derivatives

The reactivity of this compound and its derivatives is a delicate balance of electronic and steric effects.

Electronic Effects:

The fluorine atom at the para-position of the aniline ring exerts a strong -I (inductive) effect, withdrawing electron density from the ring and the nitrogen atom. This decreases the basicity of the aniline nitrogen and deactivates the ring towards electrophilic attack compared to unsubstituted aniline. chemistrysteps.comyoutube.com

The pyridinylmethyl group has a complex electronic influence. The pyridine ring is electron-withdrawing, which would further decrease the basicity of the aniline nitrogen. However, the methylene (B1212753) (-CH2-) spacer mitigates this effect to some extent.

The amino group (-NH-) is a strong +M (mesomeric) or +R (resonance) group, donating electron density to the aniline ring and activating it towards electrophilic substitution at the ortho and para positions. chemistrysteps.com

Steric Effects:

The pyridinylmethyl group is sterically demanding and can hinder the approach of reactants to the nitrogen atom and the ortho positions of the aniline ring. wikipedia.orgnumberanalytics.comcam.ac.uk This steric hindrance can influence the regioselectivity of reactions and the coordination geometry of metal complexes. cam.ac.uk

In reactions involving the pyridine nitrogen, substituents on the pyridine ring would also exert steric effects, potentially hindering its coordination to metal centers or its participation in other reactions. researchgate.net

The interplay of these effects is evident in the basicity of substituted anilines. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com The steric bulk of substituents can also affect basicity by influencing the solvation of the protonated form.

Ligand Exchange and Substitution Reaction Mechanisms in Coordination Chemistry

This compound is a potential bidentate or tridentate ligand in coordination chemistry, capable of binding to metal ions through the aniline nitrogen, the pyridine nitrogen, and potentially the pi-system of the aromatic rings. The mechanisms of ligand exchange and substitution reactions in its metal complexes would likely follow established principles of coordination chemistry. youtube.comlibretexts.orgyoutube.comyoutube.com

The two primary mechanisms for ligand substitution are:

Dissociative (D) mechanism: This involves the initial cleavage of a metal-ligand bond to form a lower-coordination intermediate, which then reacts with the incoming ligand. This pathway is often favored by sterically crowded complexes. libretexts.orgyoutube.com

Associative (A) mechanism: This pathway begins with the coordination of the incoming ligand to form a higher-coordination intermediate, followed by the departure of the leaving group. This is more common for complexes with accessible coordination sites. libretexts.orgyoutube.com

The choice of mechanism would depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the steric and electronic properties of this compound itself. The steric bulk of the pyridinylmethyl group could favor a dissociative pathway for ligand substitution at a metal center coordinated by this ligand. cam.ac.uk

The following table summarizes the key characteristics of dissociative and associative ligand substitution mechanisms.

Computational Chemistry and Molecular Modeling of 4 Fluoro N Pyridin 3 Ylmethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chemrxiv.org The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chemrxiv.orgresearchgate.net

Further analysis can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.net This map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. Such calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Table 1: Predicted Quantum Chemical Descriptors for 4-fluoro-N-(pyridin-3-ylmethyl)aniline This table presents hypothetical but representative data based on typical DFT calculation results for similar aromatic amine compounds.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, potential for oxidation. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, potential for reduction. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability. chemrxiv.org |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Negative potential near pyridine (B92270) N; Positive potential near amine H. | Predicts sites for non-covalent interactions like hydrogen bonding. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmdpi.com By simulating the motions of atoms and bonds, MD can reveal the molecule's conformational flexibility, both in an aqueous environment and when bound to a protein target. mdpi.com

Using force fields like AMBER, simulations can track the torsional angles within the molecule, particularly around the flexible linker connecting the aniline (B41778) and pyridine rings. nih.gov This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. When simulating the molecule within a protein's binding site, MD can assess the stability of its binding pose and the persistence of key interactions, such as hydrogen bonds, over the simulation period (e.g., nanoseconds to microseconds). mdpi.com The results are crucial for validating docking poses and understanding how ligand flexibility contributes to the binding affinity and kinetics. nih.gov

Table 2: Insights from Molecular Dynamics (MD) Simulations This table outlines the typical analyses performed during MD simulations and the information they provide.

| MD Analysis Type | Information Gained | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Stability of the ligand's position and conformation in the binding site. | Confirms a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identifies which regions of the ligand are rigid or flexible. |

| Torsional Angle Analysis | Preferred rotational states (conformers) of the flexible linker. | Reveals the bioactive conformation. |

| Hydrogen Bond Analysis | Occupancy and lifetime of hydrogen bonds with the protein. | Quantifies the strength and stability of key polar interactions. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Changes in ligand exposure to the solvent upon binding. | Indicates how deeply the ligand is buried in the binding pocket. mdpi.com |

Molecular Docking and Protein-Ligand Interaction Fingerprinting for Target Binding Prediction

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a protein. youtube.com The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and scoring them to estimate the strength of the interaction. youtube.comnih.gov This method is instrumental in identifying potential biological targets and understanding the structural basis of molecular recognition. For instance, docking studies on similar aniline derivatives have been used to analyze binding modes within the active sites of protein kinases like c-Met. nih.govresearchgate.net

Following docking, Protein-Ligand Interaction Fingerprinting (PLIF) can be employed to systematically analyze and compare the binding modes of different ligands. nih.gov A PLIF translates the complex 3D structural information of a docked pose into a simple binary string or vector. nih.govresearchgate.net Each bit in the fingerprint corresponds to a specific interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. nih.gov This allows for the rapid, high-throughput comparison of binding patterns, helping to cluster compounds with similar interaction profiles and to build predictive models for virtual screening. researchgate.net

Table 3: Hypothetical Protein-Ligand Interaction Fingerprint (PLIF) for this compound in a Kinase Hinge Region This table illustrates a simplified fingerprint based on common kinase-inhibitor interactions.

| Residue | Interaction Type | Fingerprint Bit | Description |

| Met1160 | Hydrogen Bond (Acceptor) | 1 | Pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue. |

| Glu1127 | Hydrogen Bond (Donor) | 1 | Amine linker NH donates a hydrogen bond to a key acidic residue. researchgate.net |

| Ala1221 | Hydrophobic Contact | 1 | Fluoro-phenyl ring engages in hydrophobic interaction in the allosteric pocket. researchgate.net |

| Tyr1230 | Pi-Stacking | 0 | No pi-stacking interaction observed with the gatekeeper residue. |

| Lys1005 | Salt Bridge | 0 | No ionic interaction formed. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For a set of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency (e.g., IC50 value) against a specific protein target. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties like steric bulk, electronic charge distribution, and hydrophobicity. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Similarity Analysis (CoMSIA), are then used to build a predictive model. nih.gov The quality and predictive power of a QSAR model are rigorously assessed using statistical metrics like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Table 4: Example Descriptors for a QSAR Model This table lists common molecular descriptors and their potential influence on biological activity in a hypothetical QSAR model.

| Descriptor Class | Example Descriptor | Potential Contribution to Activity |

| Steric | Molar Refractivity (MR) | Positive correlation may indicate a need for bulk in a specific region of the binding pocket. |

| Electronic | Electrostatic Field | Negative potential in certain regions may enhance hydrogen bonding and increase potency. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | An optimal hydrophobicity is often required to balance solubility and membrane permeability with binding affinity. mdpi.com |

| Topological | Molecular Connectivity Index | Describes the degree of branching in the molecule, which can influence binding. mdpi.com |

| Hydrogen Bonding | H-Bond Donor/Acceptor Fields | Specific fields highlight favorable locations for H-bond donors or acceptors to improve affinity. nih.gov |

Scaffold Hopping and Virtual Screening Methodologies for Novel Analog Discovery

Scaffold hopping is a powerful drug design strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. niper.gov.in This is achieved by replacing the central core, or "scaffold," of the molecule with a different chemical moiety while preserving the key pharmacophoric features responsible for binding. unipa.it For this compound, scaffold hopping could involve replacing the fluorinated aniline ring with other aromatic or heteroaromatic systems, or substituting the pyridine ring with bioisosteres like pyrimidine (B1678525) or pyrazole. nih.gov The goal is often to discover compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property status. nih.govdundee.ac.uk

This process is frequently combined with virtual screening, where large digital libraries of chemical compounds are computationally searched to find new molecules with a high likelihood of being active. researchgate.net Virtual screening can be structure-based, using docking to fit millions of compounds into a protein's active site, or ligand-based, searching for molecules that are structurally similar to the known active compound, this compound. These combined approaches accelerate the discovery of diverse and optimized lead compounds. nih.gov

Table 5: Potential Scaffold Hopping Strategies for this compound This table provides examples of scaffold replacements and the rationale behind them.

| Original Scaffold | Replacement Scaffold | Rationale for Hopping |

| Fluoro-aniline | Indazole | Introduce a bicyclic system to explore new interactions and potentially improve potency. |

| Fluoro-aniline | Aminopyrimidine | Replace the phenyl ring with a nitrogen-containing heterocycle to block potential sites of oxidative metabolism and improve metabolic stability. nih.gov |

| Pyridine | Pyrazole | Alter the hydrogen bonding vector and geometry of the hinge-binding motif. nih.gov |

| Pyridine | 1,2,4-Triazolopyridine | Introduce an additional nitrogen atom to reduce lipophilicity and potentially enhance metabolic stability. niper.gov.in |

| -CH2-NH- Linker | Amide (-CO-NH-) | Introduce a more rigid linker to lock the molecule into a specific conformation, potentially increasing binding affinity. |

Structure Activity Relationship Sar and Preclinical Biological Research

Systematic Structure-Activity Relationship (SAR) Studies on 4-fluoro-N-(pyridin-3-ylmethyl)aniline Derivatives

The potency and selectivity of therapeutic agents are intrinsically linked to their chemical structure. For derivatives of this compound, systematic modifications have revealed crucial insights into their biological activity.

Impact of Fluoro-Substitution on Biological Interactions

The presence and position of a fluorine atom on the aniline (B41778) ring are critical determinants of biological activity. Fluorine's high electronegativity and ability to form strong bonds can significantly influence a molecule's binding affinity and metabolic stability. Studies on related aryl-urea derivatives have shown that trifluoromethyl substitutions can enhance the biological profile of compounds, contributing to their anticancer and antimicrobial properties. nih.govresearchgate.net This is attributed to the electronic characteristics imparted by the trifluoromethyl group. nih.govresearchgate.net While not a direct analysis of the single fluoro-substituent in this compound, this highlights the general importance of fluorination in modulating the biological interactions of aromatic compounds. The strategic placement of fluorine can lead to more potent and selective inhibitors of various enzymes and receptors.

Role of the Pyridinyl Nitrogen Moiety in Biological Recognition

The nitrogen atom within the pyridine (B92270) ring plays a pivotal role in how these compounds interact with their biological targets. In many instances, this nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within the binding site of a protein. For example, in the context of BRAF kinase inhibitors, the nitrogen on the pyridine ring can form a hydrogen bond with amino acid residues like THR529, enhancing the compound's affinity for the target. nih.gov This interaction is a common feature in the design of kinase inhibitors and other therapeutic agents, underscoring the importance of the pyridinyl nitrogen for biological recognition and potency. The ability of this nitrogen to participate in hydrogen bonding often dictates the orientation of the entire molecule within the active site, thereby influencing its inhibitory activity.

Influence of Linker Modifications on Activity Profiles

The linker connecting the fluorinated aniline and the pyridinylmethyl moieties is another critical element in the structure-activity relationship. Modifications to this linker can significantly impact a compound's activity profile. For instance, in the development of ALK5 inhibitors, replacing a methyleneoxy or methylenethio linker with a methyleneamino linker was found to improve cellular permeability and, consequently, the compound's inhibitory activity in cell-based assays. acs.org Although compounds with methyleneoxy and methyleneamino linkers showed similar potency in kinase assays, the methyleneamino linker led to significantly better performance in a cellular context. acs.org This suggests that the linker not only influences the conformational flexibility of the molecule but also its physicochemical properties, which are crucial for overcoming biological barriers and reaching the target.

In Vitro Mechanistic Studies of Biological Target Interactions

Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug development. For this compound and its analogs, in vitro studies have provided detailed insights into their mechanisms of action.

Enzyme Inhibition Mechanisms and Kinetics (e.g., ALK5 inhibition)

Derivatives of this compound have been investigated as inhibitors of various protein kinases, including Activin receptor-like kinase 5 (ALK5). These small molecule inhibitors typically function by competing with ATP for its binding site in the kinase domain of ALK5. acs.org This competitive inhibition prevents the phosphorylation of downstream substrates like Smad2 and Smad3, thereby blocking the TGF-β signaling pathway. acs.org Kinase assays are employed to determine the inhibitory potency, often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, an imidazole-based ALK5 inhibitor, which shares structural motifs with the compound of interest, demonstrated potent inhibition in such assays. acs.org The table below illustrates the ALK5 inhibitory activity of different linker-modified compounds.

| Compound | Linker | ALK5 IC50 (µM) |

| 9a | Methyleneoxy | 0.013 |

| 9b | Methylenethio | 0.021 |

| 12a | Methyleneamino | 0.013 |

This table is based on data from a study on ALK5 inhibitors and is for illustrative purposes. acs.org

Protein-Ligand Binding Affinity and Specificity Studies

The affinity and specificity with which a ligand binds to its target protein are critical for its therapeutic efficacy and safety. Techniques such as radioligand binding assays and molecular docking simulations are used to characterize these interactions. For pyrazol-4-yl-pyridine derivatives, which are structurally related to the subject compound, radioligand binding studies have been used to determine their affinity for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov These studies can quantify the equilibrium dissociation constant (pKB), providing a measure of the ligand's binding affinity. nih.gov

Molecular docking studies further elucidate the binding mode by predicting the interactions between the ligand and the amino acid residues of the protein's binding site. These simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the protein-ligand complex. nih.gov For instance, docking studies of diaryl urea (B33335) derivatives with BRAF kinase have shown that the urea structure and the pyridine ring can act as hydrogen bond donors and acceptors, respectively, enhancing the binding affinity. nih.gov The specificity of these compounds is also a crucial aspect, and selectivity profiling against a panel of other kinases helps to identify potential off-target effects. For example, a highly selective ALK5/ALK4 inhibitor was identified through such profiling. acs.org

Interactions with Cellular Biomolecules (e.g., DNA, BSA)

The interaction between small molecules and cellular macromolecules like deoxyribonucleic acid (DNA) and serum albumins is fundamental to determining their pharmacokinetic and pharmacodynamic profiles. For a potential therapeutic agent, binding to transport proteins such as bovine serum albumin (BSA), a homolog of human serum albumin (HSA), governs its distribution and bioavailability. nih.govresearchgate.net Concurrently, interactions with DNA can be a primary mechanism of action for anticancer agents, typically occurring through modes like intercalation, groove binding, or electrostatic attraction. acs.org

While specific experimental binding studies for this compound were not found in the reviewed literature, the structural components of the molecule—a planar fluorinated aniline ring and a pyridine ring—suggest a propensity for such interactions. The planar aromatic systems are conducive to intercalating between the base pairs of DNA, a phenomenon observed in many heterocyclic compounds. acs.org The binding of a compound to BSA is often driven by hydrophobic and electrostatic forces. nih.gov The fluorescence of BSA, which is intrinsically linked to its tryptophan residues, can be quenched upon binding, allowing for the calculation of binding constants and the elucidation of the quenching mechanism (static or dynamic). nih.govnih.gov

Studies on related metal complexes and heterocyclic structures confirm that these scaffolds readily bind to both DNA and BSA. nih.govnih.gov For instance, investigations into a bis(2-picolyl)amine-based Nickel(II) complex revealed strong binding to both DNA and BSA, with a static quenching mechanism dominating the protein interaction. nih.gov Similarly, research on other complexes demonstrates that negative Gibbs free energy (ΔG) values indicate a spontaneous binding process with these biomolecules. nih.gov It is therefore reasonable to hypothesize that this compound and its derivatives would engage in similar biomolecular interactions, a critical consideration for their development as therapeutic candidates.

This compound as a Versatile Chemical Scaffold in Drug Discovery

The this compound structure represents a "privileged scaffold" in medicinal chemistry. nih.gov Its composition, featuring a hydrogen bond-accepting pyridine ring, a metabolically robust fluoro-substituted aniline, and a flexible methylene (B1212753) linker, provides a synthetically tractable framework for developing extensive compound libraries aimed at a multitude of biological targets. nih.govmdpi.com

Design Principles for Novel Pharmacophores and Compound Libraries

The design of novel pharmacophores and compound libraries is a cornerstone of modern drug discovery, leveraging computational models to predict and refine molecular structures for enhanced biological activity. nih.govsygnaturediscovery.com The aniline-pyridinylmethyl framework is an exemplary scaffold for such endeavors. A pharmacophore model describes the essential three-dimensional arrangement of electronic and steric features necessary for biological activity, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), and aromatic regions (RA). nih.gov

A pertinent example is the de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as potential kinase insert domain receptor (KDR) inhibitors. nih.gov In that study, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed to guide the design. nih.gov These models successfully predicted the biological activity of new compounds, leading to the virtual screening of a database generated through molecular fragment replacement (MFR). nih.gov This process ultimately identified 44 new N-(pyridin-4-ylmethyl)aniline derivatives as potential KDR inhibitors, demonstrating the power of combining QSAR, docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis in library design. nih.gov The pyridine nitrogen is a key pharmacophoric feature, often acting as a hydrogen bond acceptor in interactions with enzyme active sites, such as the hinge region of kinases. nih.gov The fluoro-substituted aniline moiety contributes to the hydrophobic profile and can participate in specific interactions, including halogen bonding, potentially enhancing binding affinity and modulating metabolic stability.

Lead Optimization Strategies based on the Aniline-Pyridinylmethyl Framework

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The aniline-pyridinylmethyl framework offers multiple points for chemical modification to achieve these goals. Structure-activity relationship (SAR) studies are central to this process, systematically evaluating how changes to the molecular structure affect its biological function. mdpi.comresearchgate.net

For kinase inhibitors based on related scaffolds like imidazo[4,5-b]pyridine, optimization efforts have focused on modifying substituents to enhance interactions with the target enzyme. nih.gov The N4 pyridine hydrogen bond acceptor and the N3 imidazole (B134444) hydrogen bond donor of the core scaffold were found to form crucial hydrogen bonds with the kinase hinge region. nih.gov Similar principles apply to the N-(pyridin-3-ylmethyl)aniline framework, where the pyridine nitrogen can engage in hinge binding.

Optimization strategies often involve:

Substitution on the Pyridine Ring: Adding or altering functional groups on the pyridine ring can modulate binding affinity and selectivity.

Substitution on the Aniline Ring: The fluorine atom at the 4-position is a key feature. Its replacement or the addition of other groups can fine-tune electronic properties, lipophilicity, and metabolic stability. For example, studies on pyrazolo[1,5-a]pyrimidin-7-amines showed that a 3-(4-fluoro)phenyl group was a component of the most effective analogues against M. tuberculosis. mdpi.com

Modification of the Linker: While the methylene linker provides flexibility, altering its length or rigidity can optimize the orientation of the two aromatic rings within a target's binding pocket.

Computational methods, including molecular docking and QSAR, are integral to predicting the impact of these modifications before undertaking synthetic efforts, thereby streamlining the optimization process. nih.gov

Preclinical In Vitro and Ex Vivo Biological Evaluation

The preclinical evaluation of compounds derived from the this compound scaffold involves assessing their biological activity in relevant disease models. This typically includes testing for antiproliferative effects against cancer cell lines and investigating antimicrobial potency.

Antiproliferative and Cytotoxic Activity in Disease Models (e.g., cancer cell lines)

The pyridine nucleus is a common scaffold in compounds designed for anticancer activity. nih.govmdpi.com However, broad structure-activity relationship analyses have suggested that the presence of halogen atoms on pyridine derivatives can sometimes lead to lower antiproliferative activity. nih.gov

While specific data for this compound is scarce, studies on structurally related compounds provide insight into the potential of this chemical class. For instance, a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were evaluated for cytotoxicity against human cancer cell lines. mdpi.com Compound 5g , which contains a related N-(6-fluoropyridin-3-yl)acetamide moiety, showed notable activity. mdpi.com Furthermore, studies on 1,2,4-triazole (B32235) analogs bearing an N-aryl group demonstrated significant growth inhibition against various cancer cell lines, highlighting the potential of aniline-containing heterocyclic systems. nih.gov

| Compound | Structure Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) | N-Pyridinyl Acetamide (B32628) | MDA-MB-231 (Breast) | IC50 | >50 µM | mdpi.com |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) | N-Pyridinyl Acetamide | HepG2 (Liver) | IC50 | >50 µM | mdpi.com |

| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4b) | N-Aryl Triazolamine | EKVX (Non-Small Cell Lung) | PGI | 19.83% | nih.gov |

| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4c) | N-Aryl Triazolamine | SNB-75 (CNS) | PGI | 14.49% | nih.gov |

| 5-(3-Bromophenyl)-N-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-amine (4h) | N-Aryl Triazolamine | SNB-75 (CNS) | PGI | 38.94% | nih.gov |

PGI: Percent Growth Inhibition at 10-5 M concentration.

Investigation of Antimicrobial and Antitubercular Potency

The pyridine scaffold is present in numerous compounds with established antimicrobial and antitubercular properties. nih.govnih.gov The search for new agents is critical, especially for treating infections caused by resistant pathogens like Mycobacterium tuberculosis (M.tb).

The fluorinated aniline moiety within the this compound scaffold is of particular interest for antitubercular drug design. A comprehensive study of pyrazolo[1,5-a]pyrimidin-7-amines revealed that the most potent analogues against M.tb contained a 3-(4-fluoro)phenyl group. mdpi.com This suggests that the fluoro-substitution is beneficial for activity in this class. Another study found that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising activity against both sensitive and multi-drug-resistant (MDR) strains of M.tb, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

The broader pyridine class of compounds has also been evaluated for general antibacterial activity. For example, various pyridinium (B92312) salts have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com

| Compound/Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidin-7-amine with 3-(4-fluoro)phenyl group | M. tuberculosis | MIC | Potent Inhibition | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | MIC | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis MDR strain | MIC | 11 µg/mL | mdpi.com |

| N-alkylated pyridine-based organic salts (e.g., compound 66) | S. aureus | MIC | 56 ± 0.5% inhibition at 100 µg/mL | nih.gov |

| Substituted benzylidenehydrazinylpyridinium bromide (compound 3d) | S. aureus | MIC | 4 µg/mL | mdpi.com |

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite extensive investigation into the chemical compound this compound, a thorough review of publicly accessible scientific literature, patents, and research databases has revealed a significant lack of specific data regarding its preclinical biological activity and structure-activity relationships.

While the chemical structure of this compound is known and the compound is available from various chemical suppliers for research purposes, there is a notable absence of published studies detailing its effects on specific biological pathways or molecular targets. Searches for its potential activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) modulator, or an ion channel blocker did not yield any specific results.

The compound, with the molecular formula C12H11FN2, is also known by the alternative name (4-Fluoro-phenyl)-pyridin-3-ylmethyl-amine. Its basic chemical properties are documented in various chemical databases. However, this information does not extend to detailed preclinical biological research findings that would be necessary to populate a comprehensive analysis of its structure-activity relationship or its modulation of specific biological pathways.

Research on structurally related but distinct molecules, such as other fluoroaniline (B8554772) and pyridine derivatives, does exist. For instance, various studies have explored the biological activities of different substituted anilines and pyridines in contexts such as enzyme inhibition and receptor modulation. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Patents that include mentions of this compound typically list it as part of a large chemical library, without providing specific data on its individual biological activity. These documents often focus on a lead compound with a different core structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.